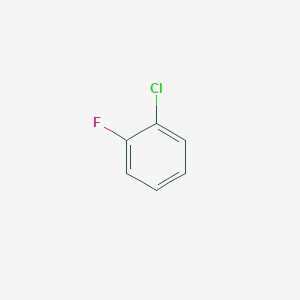

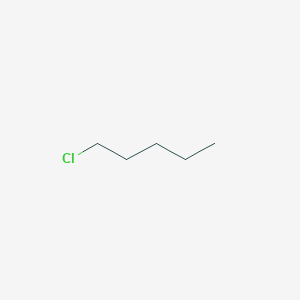

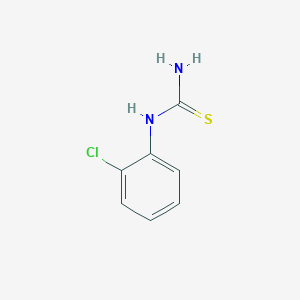

![molecular formula C12H14N2O B165167 N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine CAS No. 132451-29-7](/img/structure/B165167.png)

N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Synthesis Analysis

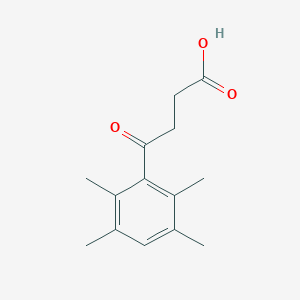

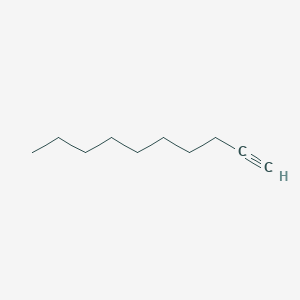

The synthesis of amines and similar compounds often involves methods such as reduction of nitriles, amides, nitro compounds, and imines, reductive amination of aldehydes and ketones, and reaction of alkyl halides with ammonia .Molecular Structure Analysis

The molecular structure of amines is characterized by the presence of a nitrogen atom with a lone pair, which can result in the molecule having a pyramidal shape . The nitrogen atom can form three single bonds with other atoms.Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also participate in elimination reactions to form alkenes .Physical And Chemical Properties Analysis

Amines generally have higher boiling points than hydrocarbons of similar molecular weight because they can form hydrogen bonds. They are also usually soluble in organic solvents and water .Applications De Recherche Scientifique

Applications in Material Science

Nitrogen-containing heterocyclic compounds, such as those resembling the structure of N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine, are investigated for their potential applications in material science. For example, plastic scintillators incorporating nitrogen-rich luminescent dyes are used in radiation detection. These materials are essential in nuclear physics, medical diagnostics, and security screenings (Salimgareeva & Kolesov, 2005).

Agricultural and Pharmaceutical Applications

Compounds with nitrogen-rich heterocyclic structures are utilized in developing agricultural products and pharmaceuticals. They serve as precursors for synthesizing insecticides, fungicides, and plant growth regulators. In medicine, they are explored for creating drugs with antimicrobial, anticancer, and antihypertensive properties. These applications highlight the compound's role in enhancing agricultural productivity and treating diseases (Nazarov et al., 2021).

Organic Synthesis and Catalysis

Mannich bases, which are beta-amino ketone compounds similar in reactivity to the compound , are crucial in organic synthesis. They are used in Mannich reactions, a type of nucleophilic addition reaction, to synthesize a wide variety of natural products and pharmaceuticals. Mannich bases are instrumental in developing metal complexes and have diverse applications in coordination chemistry (Raju et al., 2023).

Mécanisme D'action

Mode of Action

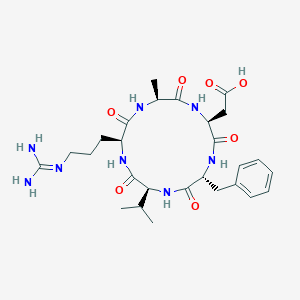

It’s known that many similar compounds interact with their targets by binding to active sites, causing conformational changes that can affect the function of the target .

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to accurately describe the biochemical pathways it affects. Similar compounds have been found to influence a variety of pathways, including signal transduction, metabolic processes, and cell cycle regulation .

Pharmacokinetics

Similar compounds are often absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

Similar compounds have been found to have a variety of effects, including altering enzyme activity, modulating signal transduction, and affecting gene expression .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .

Safety and Hazards

Propriétés

IUPAC Name |

N-methyl-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-9-11(8-13-2)14-12(15-9)10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIYOYRKPWLPFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=CC=C2)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50575773 |

Source

|

| Record name | N-Methyl-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]amine | |

CAS RN |

132451-29-7 |

Source

|

| Record name | N-Methyl-1-(5-methyl-2-phenyl-1,3-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2(3H)-one](/img/structure/B165087.png)

![1-[4-(2-Phenylethyl)benzyl]naphthalene](/img/structure/B165091.png)

![4-[1-(Benzotriazol-1-yl)propyl]morpholine](/img/structure/B165097.png)